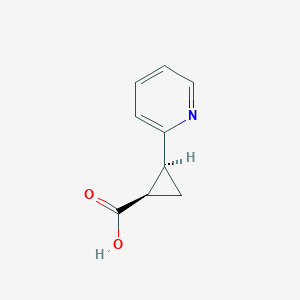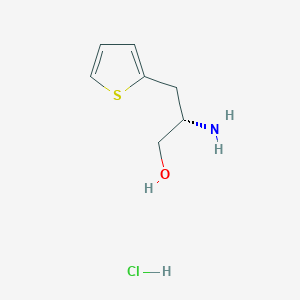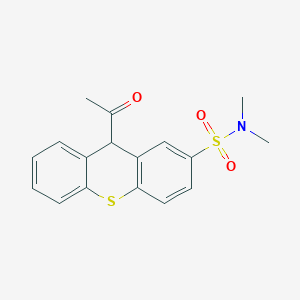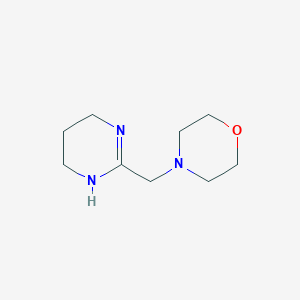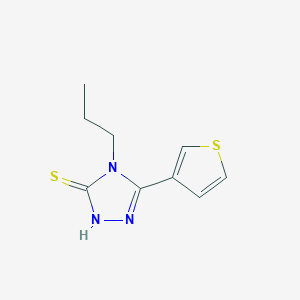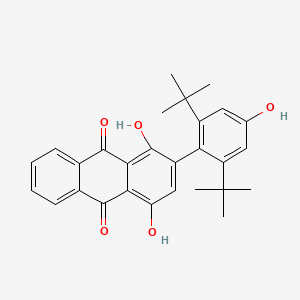
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of anthracene and phenol derivatives, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione typically involves the reaction of anthracene derivatives with phenolic compounds under controlled conditions. One common method includes the use of 2,6-di-tert-butyl-4-hydroxybenzaldehyde and 1,4-dihydroxyanthraquinone as starting materials. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety back to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenolic and anthracene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of oxidative stress-related diseases.
Industry: Utilized as a stabilizer in polymers and other materials to enhance their durability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione involves its ability to donate and accept electrons, making it an effective antioxidant. The compound can scavenge free radicals and prevent oxidative damage to cells and materials. Its molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Di-tert-butyl-4-hydroxyphenyl acetate
- 2,6-Di-tert-butyl-4-hydroxymethylphenol
- 2,6-Di-tert-butyl-4-methoxyphenol
Uniqueness
Compared to similar compounds, 2-(2,6-Di-tert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione stands out due to its unique combination of anthracene and phenol moieties
Propriétés
Formule moléculaire |
C28H28O5 |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-(2,6-ditert-butyl-4-hydroxyphenyl)-1,4-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C28H28O5/c1-27(2,3)18-11-14(29)12-19(28(4,5)6)21(18)17-13-20(30)22-23(26(17)33)25(32)16-10-8-7-9-15(16)24(22)31/h7-13,29-30,33H,1-6H3 |
Clé InChI |
SNCAKOZIFNOZHM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1C2=CC(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


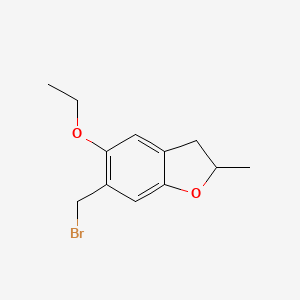
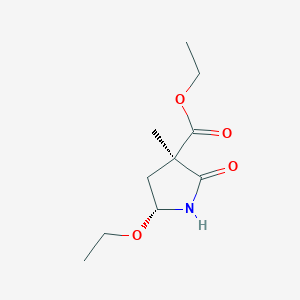
![D-myo-Inositol, 1-[(2R)-2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,5-bis(dihydrogen phosphate), triammonium salt](/img/structure/B13149295.png)
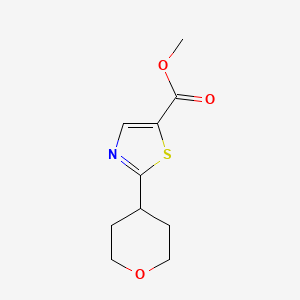
![2-Methyl-1-[10-[(2-methylquinolin-4-yl)amino]decyl]quinolin-1-ium-4-amine;chloride](/img/structure/B13149304.png)

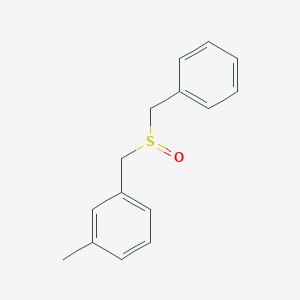
![Trisodium(SP-4-2)-[(7S,8S)-3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-17-formyl-7,8-dihydro-2,8,12-trimethyl-21H,23H-porphine-7-propanoato(5-)-kN21,kN22,kN23,kN24]-cuprate(3-)](/img/structure/B13149329.png)
